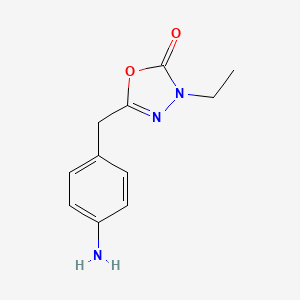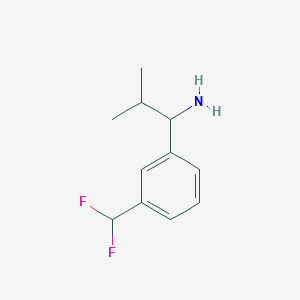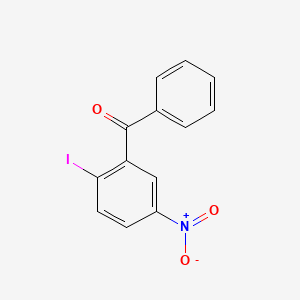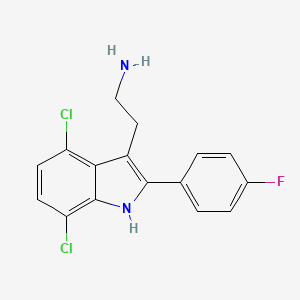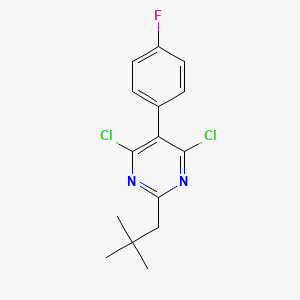
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and pyrimidine derivatives.
Fluorination: The fluorine atom is introduced at the 5 position using fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF).
Neopentylation: The neopentyl group is introduced through alkylation reactions using neopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: It can interfere with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine: Lacks the neopentyl group, which may affect its reactivity and applications.
4,6-Dichloro-2-methylthio-5-(4-fluorophenyl)pyrimidine: Contains a methylthio group instead of a neopentyl group, leading to different chemical properties.
Uniqueness
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine is unique due to the presence of the neopentyl group, which can influence its steric and electronic properties, making it suitable for specific applications in pharmaceuticals and materials science.
Propiedades
Fórmula molecular |
C15H15Cl2FN2 |
|---|---|
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(2,2-dimethylpropyl)-5-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C15H15Cl2FN2/c1-15(2,3)8-11-19-13(16)12(14(17)20-11)9-4-6-10(18)7-5-9/h4-7H,8H2,1-3H3 |
Clave InChI |
LLJJGPSIOKODEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
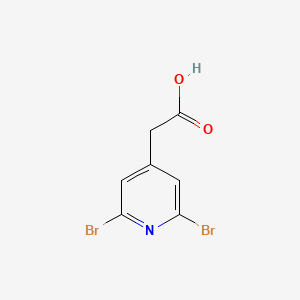
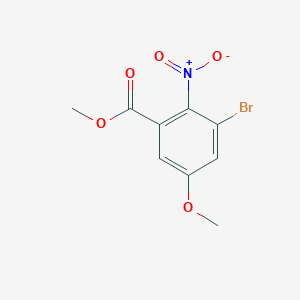
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)

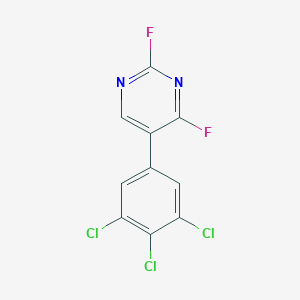
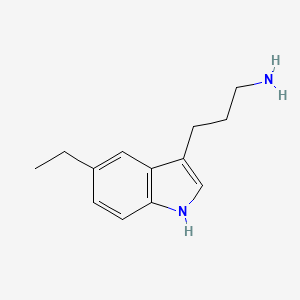
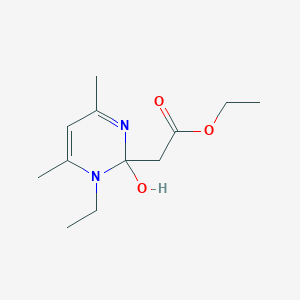
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
